![molecular formula C17H23N3O4 B2884723 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide CAS No. 1172304-51-6](/img/structure/B2884723.png)
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide
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Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide, also known as TAK-715, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as pyrazoles, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Synthesis and Structural Insights
Research has demonstrated the utility of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide in the synthesis of heterocyclic compounds. For instance, studies on the Pschorr reaction within the pyrazole series have provided insights into the preparation and structural characterization of related compounds. These investigations underscore the complexity of chemical reactions involving pyrazole derivatives and their potential to yield novel heterocyclic compounds with significant properties (Plescia et al., 1978).
Chemical Reactions and Mechanisms
The exploration of chemical reactions involving N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide has led to a better understanding of its reactivity and potential applications in material science and organic synthesis. For example, the synthesis of isocyanide and ylidene complexes of boron has provided valuable information on the interaction between these compounds and triphenylborane, revealing complex structures and reaction mechanisms that could have implications for the development of new materials and catalytic processes (Tamm et al., 1996).
Anticancer Potential
The structure-activity relationship analysis of related compounds has identified potential anticancer agents that exhibit biochemical potency and pharmaceutical properties suitable for clinical development. Such compounds, by arresting cells in mitosis and leading to cellular death, highlight the therapeutic potential of pyrazole derivatives in cancer treatment (Theoclitou et al., 2011).
Antimicrobial and Antiviral Activities
Studies on the antimicrobial activity of pyrazole derivatives have shown their potential in inhibiting the growth of various pathogens, including Candida albicans and Escherichia coli. These findings suggest that N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide derivatives could serve as a basis for the development of new antimicrobial agents (Daidone et al., 1992).
properties
IUPAC Name |
3,4,5-trimethoxy-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-10(2)20-15(7-11(3)19-20)18-17(21)12-8-13(22-4)16(24-6)14(9-12)23-5/h7-10H,1-6H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULFHYHAKMJVOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide |
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